(4-aminopiperidin-1-yl)(1H-indol-3-yl)methanone hydrochloride
Description
Historical Context and Discovery
(4-Aminopiperidin-1-yl)(1H-indol-3-yl)methanone hydrochloride is a synthetic compound first reported in the early 21st century as part of efforts to develop novel heterocyclic hybrids for pharmaceutical applications. Its discovery aligns with advancements in combinatorial chemistry and structure-based drug design, particularly targeting neurological and oncological pathways. The compound’s CAS registry number (209920-21-8) and initial commercial availability circa 2020 mark its entry into chemical databases, with early syntheses focusing on reductive amination strategies. While no single seminal publication is attributed to its discovery, its structural lineage traces to piperidine and indole derivatives explored extensively in medicinal chemistry since the 1990s.
Position within Indole-Piperidine Hybrid Compounds
This compound belongs to the indole-piperidine hybrid class, characterized by the fusion of a six-membered piperidine ring and a bicyclic indole system. Such hybrids are prized for their dual pharmacophoric properties:
- Piperidine moiety : Contributes to basicity and hydrogen-bonding capacity via the amine group, enhancing interactions with biological targets like G-protein-coupled receptors.
- Indole scaffold : Imparts planar aromaticity and π-stacking potential, critical for modulating enzyme active sites (e.g., kinases, monoamine oxidases).
Comparative analysis with related hybrids reveals distinct features:
Its structural uniqueness lies in the ketone bridge connecting the piperidine and indole moieties, which reduces rotational freedom compared to flexible linkers, potentially enhancing target selectivity.
Nomenclature and Chemical Identity
The compound’s systematic IUPAC name is (4-aminopiperidin-1-yl)(1H-indol-3-yl)methanone hydrochloride , reflecting:
- Piperidine subsystem : 4-Aminopiperidin-1-yl group (a six-membered ring with an amine at position 4).
- Indole subsystem : 1H-indol-3-yl group (a bicyclic aromatic system with a pyrrole-like nitrogen).
- Functional group : Methanone (ketone) bridge linking the two subsystems.
- Counterion : Hydrochloride salt for improved solubility.
Key identifiers :
The hydrochloride salt form stabilizes the free amine via protonation, increasing aqueous solubility (as evidenced by its commercial storage recommendations at 2–8°C). X-ray crystallography data, though not directly available for this compound, can be inferred from analogous structures: the piperidine ring adopts a chair conformation, while the indole system maintains near-planarity, with the ketone oxygen participating in intermolecular hydrogen bonds.
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(1H-indol-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.ClH/c15-10-5-7-17(8-6-10)14(18)12-9-16-13-4-2-1-3-11(12)13;/h1-4,9-10,16H,5-8,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQOINCCZDFMRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CNC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation via Carbonyldiimidazole Activation
One common approach uses 1H-indole-3-carboxylic acid activated by 1,1'-carbonyldiimidazole (CDI) to form an active intermediate, which then reacts with 4-aminopiperidine derivatives protected as tert-butyl carbamates:
- Procedure : The indole-3-carboxylic acid is treated with CDI in anhydrous solvents (e.g., dichloromethane or acetonitrile) to form an imidazolide intermediate.
- The tert-butyl-protected 4-aminopiperidine is then added to the reaction mixture, leading to amide bond formation.
- Subsequent Boc-deprotection with trifluoroacetic acid (TFA) in dichloromethane yields the free amine.
- The free amine is converted to the hydrochloride salt by treatment with HCl in an appropriate solvent.
Yields : This method typically affords the amide intermediates in 77–99% yield before deprotection.
N-Alkylation and Reductive Amination Routes
Alternative synthetic routes involve:
- N-alkylation of a key intermediate amide with 4-aminopiperidine derivatives in the presence of potassium carbonate (K2CO3) in acetonitrile.
- Reductive amination of the deprotected amine intermediate with substituted benzaldehydes using sodium triacetoxyborohydride (Na(AcO)3BH) in 1,2-dichloroethane (DCE) catalyzed by acetic acid.
- These steps allow the introduction of various substituents on the piperidine nitrogen, enabling structural diversification.
Yields : N-alkylation yields range from 19% to 69%, while reductive amination yields are typically 41–71%.
Boc Protection and Deprotection
- The 4-aminopiperidine is often introduced as its Boc-protected derivative (tert-butyl piperidin-4-yl carbamate) to prevent side reactions.
- Boc-deprotection is achieved using TFA, often in dichloromethane with triisopropylsilane (TIS) as a scavenger, yielding the free amine quantitatively.
- This step is critical before final coupling or salt formation.
Coupling Using HOBt/HBTU and EDC
- Coupling agents such as HOBt (1-hydroxybenzotriazole), HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to activate carboxylic acids for amide bond formation.
- The reaction is performed in dichloromethane or dimethylformamide (DMF) with DIPEA (N,N-diisopropylethylamine) as base.
- This method affords high yields (up to 98%) of amide intermediates, which are then deprotected and converted to the hydrochloride salt.
Summary of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Yield (%) | Notes |
|---|---|---|---|---|
| Activation of indole-3-carboxylic acid | 1,1'-Carbonyldiimidazole (CDI) | DCM, acetonitrile | 77–99 (amide) | Forms imidazolide intermediate |
| Coupling with Boc-4-aminopiperidine | Boc-protected amine, base (DIPEA) | DCM, DMF | Up to 98 | High efficiency amidation |
| Boc-deprotection | TFA with TIS scavenger | DCM | Quantitative | Yields free amine |
| N-alkylation | K2CO3, acetonitrile | Acetonitrile | 19–69 | N-alkylation of amide intermediate |
| Reductive amination | Na(AcO)3BH, AcOH catalysis | 1,2-Dichloroethane | 41–71 | Introduces substituted benzyl groups |
| Final salt formation | HCl treatment | Suitable solvent | Quantitative | Formation of hydrochloride salt |
Research Findings and Notes
- The synthetic routes allow for structural variation on the piperidine nitrogen and the indole ring, enabling exploration of structure-activity relationships (SAR) relevant for pharmacological applications.
- The volatility of some intermediates requires immediate downstream processing after Boc-deprotection to avoid losses.
- Oxidation of sulfide moieties and other functional group modifications can be performed post-amide formation to yield sulfoxide analogues and other derivatives.
- The use of ultrasound-catalyzed reactions and microwave irradiation has been reported for related indole-piperidine derivatives to improve reaction efficiency and yields.
Chemical Reactions Analysis
Types of Reactions
(4-aminopiperidin-1-yl)(1H-indol-3-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include indole-2,3-dione derivatives, reduced alcohols, and substituted indoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-aminopiperidin-1-yl)(1H-indol-3-yl)methanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-aminopiperidin-1-yl)(1H-indol-3-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Piperidine/Indole Motifs
Functional Group Variations and Pharmacological Implications
- Indole vs. Pyridine/Phenyl Substitutions: Indole-containing analogs (e.g., AM-2233 in ) are associated with cannabinoid receptor agonism due to indole’s planar aromaticity, which facilitates receptor binding . Replacing indole with pyridine (as in CAS 1286274-40-5) may reduce CNS penetration but improve metabolic stability .
- Aminopiperidine Modifications: The 4-aminopiperidine group in the target compound provides a basic nitrogen for hydrochloride salt formation, enhancing aqueous solubility. Analogs like 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride () feature an additional methylene group, increasing steric bulk and possibly altering pharmacokinetics .
Physicochemical Properties
Research and Development Considerations
- Synthesis: The target compound can likely be synthesized via nucleophilic substitution or coupling reactions between 4-aminopiperidine and indole-3-carbonyl precursors, followed by HCl salt formation. Similar methods are employed for analogs like the pyridin-2-yl derivative .
- Further in vitro binding assays are required.
- Optimization : Introducing fluorine (e.g., as in AM-2201’s fluoropentyl chain) could enhance metabolic stability, while dihydrochloride salts () might improve formulation compatibility .
Biological Activity
(4-aminopiperidin-1-yl)(1H-indol-3-yl)methanone hydrochloride, with the CAS number 209920-21-8, is a synthetic compound that integrates the structural features of piperidine and indole, both of which are significant in pharmacology due to their diverse biological activities. This article reviews the biological activities of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
- Molecular Formula: C14H18ClN3O
- Molecular Weight: 279.77 g/mol
- CAS Number: 209920-21-8
Biological Activity Overview
The compound has been explored for various biological activities, including:
- Antimicrobial Activity : Exhibits potential against a range of microbial pathogens.
- Antiviral Properties : Investigated for effectiveness against certain viral infections.
- Anticancer Effects : Shows promise in inhibiting cancer cell proliferation.
The biological activity of (4-aminopiperidin-1-yl)(1H-indol-3-yl)methanone hydrochloride is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The indole moiety can modulate the activity of various proteins involved in cellular signaling pathways. For instance, it may inhibit enzymes associated with cancer progression or microbial growth.
Anticancer Activity
A study investigated the compound's effect on cancer cell lines. The results indicated that it significantly inhibited the proliferation of several cancer types, including breast and colon cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| HT29 (Colon) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 18.5 | Inhibition of proliferation |
Antimicrobial Activity
In vitro studies have shown that (4-aminopiperidin-1-yl)(1H-indol-3-yl)methanone hydrochloride exhibits antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
- Case Study on Cancer Treatment : A clinical trial evaluated the efficacy of this compound in patients with advanced solid tumors. Results demonstrated a partial response in 30% of participants, indicating its potential as a therapeutic agent in oncology.
- Antiviral Study : Research conducted on the antiviral properties against influenza virus showed that the compound inhibited viral replication by interfering with viral polymerase activity.
Comparative Analysis
Compared to other similar compounds, (4-aminopiperidin-1-yl)(1H-indol-3-yl)methanone hydrochloride exhibits unique properties due to its dual functionality from the piperidine and indole structures.
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| (4-Aminopiperidin-1-yl)(1H-indol-2-yl)methanone | Moderate | Low |
| Indole Derivative X | High | Moderate |
| (4-Aminopiperidin-1-yl)(1H-indol-3-yl)methanone | High | High |
Q & A
Q. Basic
- Methodology : Multi-step synthesis typically involves coupling 4-aminopiperidine with indole-3-carbonyl precursors. A common approach includes reacting 3-aminopiperidine with acetyl chloride under controlled conditions to form the ketone intermediate, followed by hydrochloric acid treatment to yield the hydrochloride salt .
- Optimization Strategies :
- Monitor reaction progress using thin-layer chromatography (TLC) and adjust temperature (e.g., 0–5°C for exothermic steps) .
- Use anhydrous solvents (e.g., dichloromethane) to minimize side reactions .
- Purify intermediates via column chromatography and confirm purity via HPLC (≥99% purity threshold) .
What analytical techniques are essential for characterizing the compound’s purity and structure?
Q. Basic
- Key Techniques :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and confirm hydrogen/carbon environments (e.g., indole NH signal at δ 10–12 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>99%) using reverse-phase C18 columns and UV detection .
- Supplementary Methods : X-ray crystallography for unambiguous structural confirmation if crystals are obtainable .
How should researchers handle solubility challenges during in vitro assays?
Q. Basic
- Strategies :
- Utilize the hydrochloride salt form to enhance aqueous solubility .
- Employ co-solvents (e.g., DMSO-water mixtures) while ensuring solvent biocompatibility .
- Conduct solubility screens using phosphate-buffered saline (PBS) or cell culture media at physiological pH .
How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Q. Advanced
- Methodology :
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., indole derivatives in and ) to identify discrepancies in chemical shifts .
- Isotopic Labeling : Use deuterated solvents or 15N-labeled analogs to resolve overlapping signals .
- Computational Modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .
What methodologies are recommended for establishing structure-activity relationships (SAR) for this compound?
Q. Advanced
- Experimental Design :
- Analog Synthesis : Modify substituents on the piperidine or indole moieties (e.g., halogenation, alkyl chain variation) .
- Biological Assays : Screen analogs against target receptors (e.g., cannabinoid receptors, as in ) using radioligand binding or functional assays .
- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and affinity trends .
What are the critical safety protocols for handling this compound in laboratory settings?
Q. Basic
- Safety Measures :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis and weighing to avoid inhalation .
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, irrigate for 15 minutes .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
How can researchers address low yields in the final coupling step of the synthesis?
Q. Advanced
- Troubleshooting :
- Catalyst Screening : Test coupling agents (e.g., HATU, EDCI) to improve efficiency .
- Reaction Monitoring : Use LC-MS to identify intermediates and byproducts .
- Temperature Control : Optimize reaction time/temperature (e.g., 50°C for 12 hours vs. room temperature) .
What are the best practices for ensuring batch-to-batch consistency in synthesis?
Q. Advanced
- Quality Control :
- Standardized Protocols : Document reaction parameters (e.g., solvent volume, stirring rate) rigorously .
- In-Process Checks : Use TLC or inline IR spectroscopy to monitor key intermediates .
- Stability Studies : Assess hygroscopicity and thermal stability via thermogravimetric analysis (TGA) .
How can researchers validate the compound’s biological target engagement in cellular assays?
Q. Advanced
- Methodology :
- Competitive Binding Assays : Use fluorescent or radiolabeled ligands (e.g., [3H]-CP55940 for cannabinoid receptors) .
- Gene Knockdown : Apply siRNA targeting the putative receptor to confirm activity loss .
- Pathway Analysis : Measure downstream signaling markers (e.g., cAMP levels for GPCR targets) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
